molecular formula C98H138N24O33 B194457 Bivalirudin CAS No. 128270-60-0

Bivalirudin

Cat. No. B194457
M. Wt: 2180.3 g/mol
InChI Key: OIRCOABEOLEUMC-GEJPAHFPSA-N
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Description

Bivalirudin is a medication used together with aspirin to decrease the clotting ability of the blood and to help prevent harmful clots from forming in the blood vessels . It is used in patients who are having certain heart and blood vessel procedures, such as coronary angioplasty . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin . Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . It is administered intravenously .


Molecular Structure Analysis

Bivalirudin is a small molecule with a molecular formula of C98H138N24O33 . It has an average mass of 2180.285 Da and a monoisotopic mass of 2178.985813062 Da .


Chemical Reactions Analysis

Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .


Physical And Chemical Properties Analysis

Bivalirudin is a synthetic polypeptide that directly inhibits thrombin by binding simultaneously to its active catalytic site and its substrate recognition site . After intravenous administration, peak plasma concentrations occur in 2 minutes . In patients given a 1.0-mg/kg bolus followed by a 2.5-mg/kg per hour infusion, a median activated clotting time of 346 seconds is achieved with little interpatient or intrapatient variability .

Scientific Research Applications

1. Anticoagulant in Percutaneous Coronary Interventions Bivalirudin, a direct thrombin inhibitor, is prominently used as an anticoagulant during percutaneous coronary interventions (PCIs). It offers a consistent anticoagulation level, reducing the risk of ischemic complications, with a safety profile superior to traditional anticoagulants like heparin. It's particularly noted for its low immunogenic profile and predictable anticoagulation effects, making it a reliable choice in cardiovascular medicine (Van De Car et al., 2010; Lehman & Chew, 2006).

2. Management of Acute Coronary Syndromes Bivalirudin has demonstrated effectiveness in managing acute coronary syndromes (ACS), particularly for patients undergoing percutaneous transluminal coronary angioplasty (PTCA) or in combination with thrombolytic therapy for myocardial infarction. Its ability to bind specifically and reversibly to both fibrin-bound and unbound thrombin makes it a more effective choice than heparin in preventing ischemic complications in these settings (Carswell & Plosker, 2002; White, 2009).

3. Treatment for Heparin-Induced Thrombocytopenia (HIT) Bivalirudin is frequently used for patients with HIT due to its low immunogenicity and efficacy in preventing ischemic events without significant bleeding complications. It offers an alternative for those who cannot tolerate heparin, providing anticoagulation with a reduced risk of immune-mediated complications (Sciulli & Mauro, 2002; Moen et al., 2005).

4. Anticoagulation during Cardiac and Endovascular Surgical Procedures Bivalirudin's unique properties, including enzymatic metabolism and low immunogenicity, make it a suitable anticoagulant during various surgical procedures, especially in cardiac surgery. It's being actively investigated for use in both off-pump and on-pump cardiac surgeries (Warkentin & Koster, 2005).

5. Alternative Anticoagulation in Pediatric Extracorporeal Membrane Oxygenation (ECMO) Bivalirudin is emerging as a promising alternative for anticoagulation in pediatric ECMO, especially for patients who have failed anticoagulation with unfractionated heparin. Preliminary evidence suggests it may be associated with decreased blood product transfusion and similar clinical outcomes, although more extensive, prospective studies are necessary (Ryerson & McMichael, 2022).

Future Directions

The physiological basis of thrombosis and hemostasis has important implications for treatment strategies in acute coronary syndromes, and for outcomes of percutaneous coronary interventions (PCI) . With this increased understanding, the limitations of heparin and the advantages of the direct thrombin inhibitor bivalirudin become apparent .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCOABEOLEUMC-GEJPAHFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H138N24O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155847
Record name Bivalirudin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release.
Record name Bivalirudin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bivalirudin

CAS RN

128270-60-0
Record name Bivalirudin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bivalirudin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bivalirudin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
26,500
Citations
TE Warkentin, A Greinacher… - Thrombosis and …, 2008 - thieme-connect.com
… The bivalirudin development program has used a "quadruple" endpoint … bivalirudin use for acute coronary syndrome (especially employing PCI), we review also the studies of bivalirudin …
Number of citations: 273 www.thieme-connect.com
TE Warkentin, A Koster - Expert Opinion on Pharmacotherapy, 2005 - Taylor & Francis
… Bivalirudin unites a carboxyterminal segment of 12 amino … between bivalirudin and hirudin is that the binding of bivalirudin … Bivalirudin is produced by solid-phase peptide synthesis [4]. …
Number of citations: 79 www.tandfonline.com
NW Shammas - Cardiovascular drug reviews, 2005 - Wiley Online Library
… ) bivalirudin is not inferior to unfractioned heparin and planned GpIIb/IIIa inhibitors. In addition, bivalirudin … Bivalirudin appears to be also safe and effective during PCI in patients with …
Number of citations: 70 onlinelibrary.wiley.com
GW Stone, BT McLaurin, DA Cox… - … England Journal of …, 2006 - Mass Medical Soc
… We examined the usefulness of bivalirudin as part of an early invasive strategy with optimal … /IIIa inhibitor, bivalirudin plus a glycoprotein IIb/IIIa inhibitor, and bivalirudin alone in patients …
Number of citations: 743 www.nejm.org
GW Stone, B Witzenbichler, G Guagliumi… - … England Journal of …, 2008 - Mass Medical Soc
… Anticoagulation with bivalirudin alone, as compared with heparin plus glycoprotein IIb/… bivalirudin group, but no significant increase was present by 30 days. Treatment with bivalirudin …
Number of citations: 195 www.nejm.org
PG Steg, A Van't Hof, CW Hamm… - … England Journal of …, 2013 - Mass Medical Soc
Background Bivalirudin, as compared with heparin and glycoprotein IIb/IIIa inhibitors, has been shown to reduce rates of bleeding and death in patients undergoing primary …
Number of citations: 559 www.nejm.org
MD Reed, D Bell - … : The Journal of Human Pharmacology and …, 2002 - Wiley Online Library
… between bivalirudin and ticlopidine, abciximab, tirofiban, or eptifibatide. Bivalirudin is well … , as well as other studies with bivalirudin, establish the safety and efficacy of bivalirudin as a …
R Robson - The Journal of Invasive Cardiology, 2000 - europepmc.org
… is the primary route of elimination of bivalirudin. As for other small polypeptides, bivalirudin is filtered at the … There is a direct positive relationship between the dose of bivalirudin, plasma …
Number of citations: 153 europepmc.org
R Robson, H White, P Aylward… - Clinical Pharmacology …, 2002 - Wiley Online Library
… Each patient received a bolus dose of bivalirudin (1 mg/kg) followed by an infusion (… a bivalirudin bolus of 1 mg/kg, followed by an infusion of 0.5 mg/kg per hour for 10 hours. Bivalirudin …
Number of citations: 194 ascpt.onlinelibrary.wiley.com
M Valgimigli, E Frigoli, S Leonardi… - … England Journal of …, 2015 - Mass Medical Soc
… in the bivalirudin group were subsequently randomly assigned to receive or not to receive a post-PCI bivalirudin infusion. Primary outcomes for the comparison between bivalirudin and …
Number of citations: 395 www.nejm.org

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